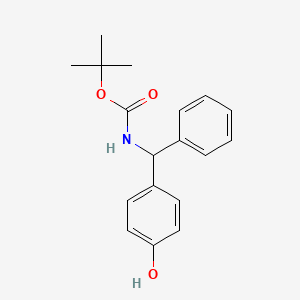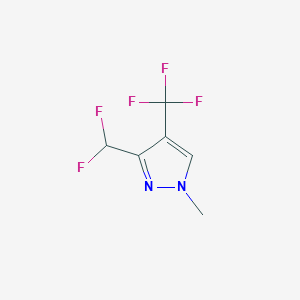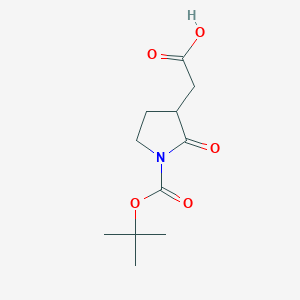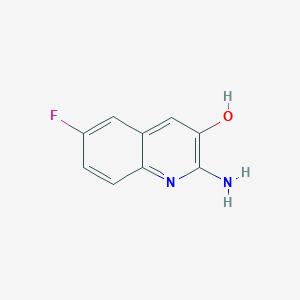
2-Amino-6-fluoroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoroquinolin-3-ol is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-fluoroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 2-Amino-6-fluoroquinolin-3-ol involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-fluoroquinolin-4-carbaldehyde
- 6-Fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
2-Amino-6-fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both an amino group and a fluorine atom on the quinoline ring enhances its potential for various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
2-amino-6-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12) |
InChI-Schlüssel |
PEKGKWKFCIYYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C=C1F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


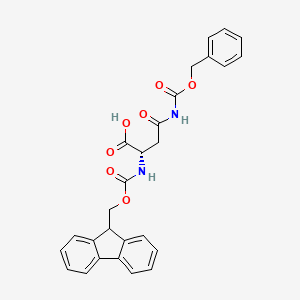
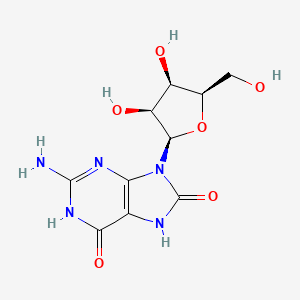
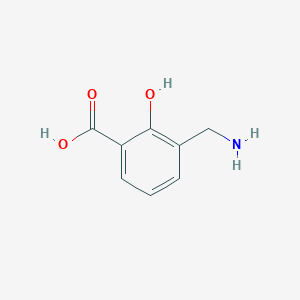
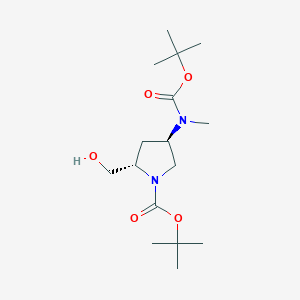
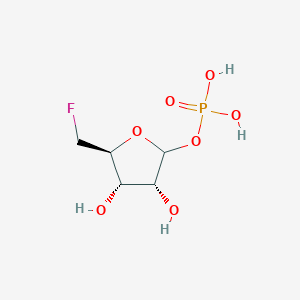
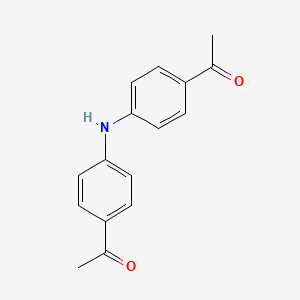
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

